molecular formula C18H25N3O4S B2817466 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1396861-43-0

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide

Cat. No. B2817466
CAS RN: 1396861-43-0
M. Wt: 379.48
InChI Key: VMOYVRYZQGSJFU-UHFFFAOYSA-N
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Description

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Analysis

A comprehensive study on a closely related compound, sulfamethazine Schiff-base, involved experimental and quantum chemical calculations to explore its hydrogen-bond effect, molecular structure, and spectroscopic properties. This research offers insights into the stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding. The study utilized DFT and HF methods for structural optimization and vibrational frequency analysis. Electronic structures were analyzed through TD-DFT method, highlighting the importance of molecular orbitals and electron density relocation in understanding the compound's behavior. This foundational work lays the groundwork for understanding the electronic properties and reactivity of similar compounds, including the one of interest (Mansour & Ghani, 2013).

Medicinal Chemistry Applications

Research on TA-0201, a novel non-peptide endothelin antagonist structurally similar to the query compound, demonstrated the development of a sensitive LC--MS/MS method for its determination in rat plasma and tissues. This study is pivotal for pharmacokinetic and pharmacodynamic analyses, providing a model for investigating similar compounds' bioavailability and tissue distribution. The method facilitated the detection of TA-0201 and its metabolites post-administration, underscoring the therapeutic potential and biological interactions of such compounds (Ohashi, Nakamura, & Yoshikawa, 1999).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-ethylphenoxy)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-4-16-5-7-17(8-6-16)25-11-12-26(23,24)20-9-10-21-13-19-15(3)14(2)18(21)22/h5-8,13,20H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOYVRYZQGSJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=NC(=C(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.